BI 01383298

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Biological Research

BI 01383298 has been used in biological research, particularly in studies involving the SLC13A5 sodium-citrate cotransporter. This transporter is involved in the regulation of citrate homeostasis, and its inhibition could have implications in various biological processes.

Method of Application: In experimental procedures, BI 01383298 is typically applied to cells in culture. For instance, it can be used in HEK cells overexpressing hSLC13A5 or HepG2 cells with endogenous SLC13A5 expression . The compound is soluble in DMSO, allowing for easy application to cell cultures .

Results and Outcomes: The use of BI 01383298 has shown that it can effectively inhibit the SLC13A5 sodium-citrate cotransporter. This inhibition occurs at an IC50 of 56 nM in HEK cells overexpressing hSLC13A5 and 24 nM in HepG2 cells with endogenous SLC13A5 expression . This suggests that BI 01383298 could be a useful tool in studying the function of SLC13A5 and potentially targeting it in therapeutic applications.

BI 01383298 is a novel compound identified as a potent and selective inhibitor of the sodium-coupled citrate transporter, known as SLC13A5 or NaCT. This compound exhibits an irreversible inhibition mechanism, specifically targeting human NaCT with an IC50 value ranging from approximately 24 nM to 100 nM, making it one of the most effective inhibitors known for this transporter . The compound is characterized by its ability to selectively inhibit human NaCT without affecting the mouse variant of the transporter, indicating a significant species-specificity .

The primary chemical reaction involving BI 01383298 is its binding to the sodium-coupled citrate transporter. Upon binding, it induces conformational changes in the transporter, which alters its binding pocket for citrate . This interaction leads to a decrease in sodium-dependent citrate uptake in cells expressing human NaCT. The irreversible nature of this inhibition suggests that once BI 01383298 binds to its target, it permanently modifies the transporter's function.

BI 01383298 has demonstrated significant biological activity in various cell lines. Specifically, when HepG2 cells (a human liver cancer cell line) are exposed to this compound, there is a notable decrease in cell proliferation . The compound's mechanism of action involves blocking citrate transport, which is crucial for several metabolic pathways. Given that citrate plays a role in energy metabolism and lipid synthesis, inhibiting its transport can have profound effects on cellular metabolism and growth.

BI 01383298 has potential applications in treating metabolic disorders associated with dysregulated citrate metabolism. Given its role as an inhibitor of NaCT, it may be useful in addressing conditions such as obesity, diabetes, and certain types of cancer where citrate metabolism is altered . Additionally, its specificity for human NaCT makes it a valuable tool for research into the functional roles of this transporter in human physiology and disease.

Interaction studies have shown that BI 01383298 binds selectively to human NaCT and does not affect mouse NaCT. This specificity has been attributed to structural differences between the two transporters . Molecular docking studies have provided insights into the binding interactions at the atomic level, revealing key amino acid residues involved in the binding process. These studies suggest that understanding these interactions could lead to the development of more targeted therapies for diseases linked to NaCT dysfunction.

Several compounds exhibit similarities with BI 01383298 in terms of their function as inhibitors of sodium-coupled citrate transporters. Here are some notable examples:

Uniqueness: BI 01383298 stands out due to its irreversible inhibition mechanism and high potency against human NaCT compared to other inhibitors like PF-06649298 and PF-06761281, which are either competitive or allosteric inhibitors with significantly higher IC50 values .

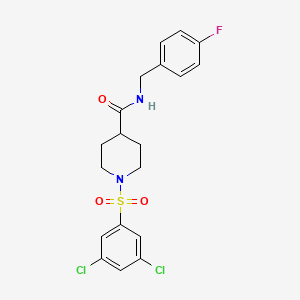

IUPAC Name: 1-((3,5-DICHLOROPHENYL)SULFONYL)-N-(4-FLUOROBENZYL)PIPERIDINE-4-CARBOXAMIDE

The International Union of Pure and Applied Chemistry systematic name for BI 01383298 is 1-((3,5-dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide [1] [5] [6]. This nomenclature reflects the complete structural composition of the molecule, incorporating the dichlorophenyl sulfonyl group attached to the piperidine nitrogen, the fluorobenzyl substituent on the carboxamide nitrogen, and the carboxamide functionality at the 4-position of the piperidine ring [24]. The systematic naming convention follows standard IUPAC protocols for heterocyclic compounds containing multiple functional groups and halogen substitutions [1] [2].

Common Identifiers and CAS Registry Number (2227549-00-8)

BI 01383298 is registered in the Chemical Abstracts Service database under the unique identifier CAS number 2227549-00-8 [1] [2] [5]. This compound is also referenced by various commercial catalog numbers including HY-124738 by MedChemExpress and catalog number 6518 by Tocris Bioscience [1] [2] [19]. The compound serves as a potent and selective inhibitor of the sodium-citrate co-transporter SLC13A5, which is highly expressed in hepatic tissue [1] [2] [35]. Additional identifiers include the Simplified Molecular Input Line Entry System representation and the International Chemical Identifier InChI key VUOYAALVGSMUHC-UHFFFAOYSA-N [19] [24].

Molecular Structure and Functional Groups

Structural Features

BI 01383298 exhibits a complex molecular architecture characterized by a central piperidine ring system bearing multiple substituents [1] [2]. The molecule contains a six-membered saturated heterocycle with nitrogen at position 1, which serves as the core scaffold [24]. The piperidine ring adopts a chair conformation typical of cyclohexane derivatives, with substituents oriented to minimize steric interactions [17]. The 3,5-dichlorophenyl group is connected to the piperidine nitrogen through a sulfonyl linkage, creating a sulfonamide functionality [1] [5]. The carboxamide group at the 4-position of the piperidine ring extends outward with a 4-fluorobenzyl substituent attached to the amide nitrogen [6] [24].

Key Functional Moieties

The molecular structure of BI 01383298 incorporates several pharmacologically significant functional groups [1] [2]. The sulfonamide moiety (-SO₂NH-) represents a critical structural element that contributes to the compound's binding affinity and selectivity profile [33]. The carboxamide functionality (-CONH-) provides hydrogen bonding capabilities essential for target recognition [32]. The dichlorophenyl ring system introduces electron-withdrawing effects that modulate the electronic properties of the sulfonamide group [1] [5]. The fluorobenzyl substituent enhances lipophilicity while maintaining favorable pharmacokinetic characteristics [24]. The piperidine core provides conformational rigidity and serves as a privileged scaffold in medicinal chemistry applications [14] [32].

Physicochemical Properties

Molecular Formula (C₁₉H₁₉Cl₂FN₂O₃S)

BI 01383298 possesses the molecular formula C₁₉H₁₉Cl₂FN₂O₃S, indicating the presence of 19 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom [1] [2] [5]. The molecular composition reflects a high degree of halogenation with three halogen atoms contributing to the compound's physicochemical characteristics [24]. Elemental analysis data confirms the theoretical composition with carbon content of 51.24%, hydrogen content of 4.30%, and nitrogen content of 6.29% [24].

Molecular Weight (445.34 g/mol)

The molecular weight of BI 01383298 is precisely determined to be 445.34 grams per mole [1] [2] [5]. This molecular weight falls within the optimal range for small molecule therapeutics, satisfying Lipinski's rule of five criteria for drug-like properties [24]. The molecular weight determination has been confirmed through high-resolution mass spectrometry analysis, which provides accurate mass measurements consistent with the proposed molecular formula [24] [28].

Solubility Profile in Research Solvents

BI 01383298 demonstrates specific solubility characteristics across various research solvents [1] [19] [20]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 50 millimolar (22.27 milligrams per milliliter) [19] [24]. Alternative solubility data indicates concentrations of 37.5 milligrams per milliliter (84.21 millimolar) in dimethyl sulfoxide with ultrasonic assistance [1] [21]. The compound is completely insoluble in water and ethanol, necessitating the use of aprotic solvents for stock solution preparation [20]. These solubility characteristics are typical for lipophilic small molecules containing multiple aromatic rings and halogen substituents [19] [24].

| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |

|---|---|---|---|

| Dimethyl sulfoxide | 22.27-45.0 | 50.0-101.04 | Excellent solubility [19] [20] |

| Water | Insoluble | - | Complete insolubility [20] |

| Ethanol | Insoluble | - | Complete insolubility [20] |

| Research buffer | 10 μM | - | With 0.1% dimethyl sulfoxide [35] |

Stability Characteristics

BI 01383298 exhibits favorable stability characteristics under standard research conditions [1] [20] [24]. The compound demonstrates stability at room temperature for extended periods, with shipping possible without cooling measures according to stability testing protocols [20]. Long-term storage requires maintenance at -20°C to preserve chemical integrity and biological activity [1] [19] [24]. In solution form, the compound maintains stability for up to 24 hours at room temperature when dissolved in appropriate solvents [27]. The solid form shows excellent stability with minimal degradation observed over one month at room temperature [20]. Temperature-sensitive handling is recommended, particularly for solution preparations, with storage at -80°C for extended periods and -20°C for shorter durations [1].

Synthetic Pathways and Methodology

The sulfonylation reaction proceeds through nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center of the sulfonyl chloride [37]. This transformation typically employs triethylamine or similar organic bases in dichloromethane or dimethylformamide solvents [15] [33]. The reaction conditions require careful pH control to ensure complete conversion while minimizing side product formation [33]. Purification of the final product involves standard chromatographic techniques, with silica gel column chromatography providing adequate separation of the desired compound from synthetic impurities [15].

Alternative synthetic routes may involve sequential functionalization approaches, where the sulfonyl group installation precedes carboxamide formation [32]. The choice of synthetic strategy depends on the availability of starting materials and the desired reaction scale [13] [15]. Industrial synthesis may employ flow chemistry techniques to enhance reaction efficiency and product purity [33].

Analytical Methods for Identification and Quantification

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography represents the primary analytical technique for BI 01383298 identification and quantification [26] [27]. Reversed-phase chromatography using C18 stationary phases provides optimal separation and detection capabilities [26]. The analytical method employs gradient elution with acetonitrile and aqueous phosphoric acid mobile phases, typically in ratios of 60:40 to 68:32 [27] [31]. Detection wavelengths of 340 nanometers provide adequate sensitivity for quantitative analysis [31]. The chromatographic method demonstrates excellent linearity across concentration ranges of 0.44-53.33 micrograms per milliliter with correlation coefficients exceeding 0.999 [26] [27].

| Parameter | Value | Reference |

|---|---|---|

| Column | Inertsil C18 (250 × 4.6 mm) | [27] |

| Mobile Phase | Acetonitrile:Water with 0.1% phosphoric acid | [27] |

| Flow Rate | 1.0 mL/min | [27] |

| Detection Wavelength | 340 nm | [31] |

| Limit of Detection | 0.15 μg/mL | [27] |

| Limit of Quantitation | 0.44 μg/mL | [27] |

Mass Spectrometry Characterization

Mass spectrometry provides definitive structural confirmation and molecular weight determination for BI 01383298 [28]. Electrospray ionization mass spectrometry in positive ion mode generates characteristic fragmentation patterns that confirm the molecular structure [28]. The molecular ion peak at mass-to-charge ratio 445.34 corresponds to the protonated molecular species [24]. Tandem mass spectrometry experiments reveal diagnostic fragment ions arising from neutral losses of water, hydrogen fluoride, and aromatic substituents [28]. These fragmentation patterns serve as fingerprints for compound identification and purity assessment [28].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for BI 01383298 [17] [24]. Proton Nuclear Magnetic Resonance spectra exhibit characteristic signals for the piperidine ring protons, aromatic protons, and methylene linkages [17]. Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the carbon framework and substitution patterns [17]. Two-dimensional correlation experiments establish connectivity patterns between different molecular regions [17]. The Nuclear Magnetic Resonance data demonstrates consistency with the proposed molecular structure and serves as a primary identification tool [24].

Additional Analytical Techniques

Thin Layer Chromatography provides rapid qualitative analysis with retention factor values of 0.45 in ethyl acetate:petroleum ether (2:3) solvent systems [24]. Infrared spectroscopy reveals characteristic absorption bands for the sulfonamide, carboxamide, and aromatic functional groups [29]. Ultraviolet-visible spectroscopy enables concentration determination and purity assessment through absorbance measurements [30]. Microanalysis confirms elemental composition within acceptable analytical tolerances [24].

Transporter Structure and Function

The Solute Carrier Family 13 Member 5, also known as the sodium-coupled citrate transporter, is a transmembrane protein belonging to the sodium dicarboxylate/sulfate cotransporter family [1]. This transporter recognizes and transports various dicarboxylate and tricarboxylate intermediates of the tricarboxylic acid cycle, with citrate as the preferred substrate [1] [2]. The human gene locates on chromosome 17 with a size of approximately 30 kilobases containing 12 exons, exhibiting a preferential uptake of tricarboxylate citrate that differs significantly from its sister transporters [1].

The transporter functions as an electrogenic system with a sodium:citrate stoichiometry of 4:1, meaning four sodium ions are coupled to the transport of each citrate molecule regardless of whether the substrate is divalent or trivalent [3] [4]. The transporter recognizes the trivalent form of citrate at physiological pH rather than the divalent form [4]. Recent cryo-electron microscopy structures have revealed the detailed molecular architecture of human NaCT in complexes with citrate, providing unprecedented insights into the transport mechanism [5].

The transport process involves a six-step mechanism: sodium ions first attach to the transporter in the outward-facing state, followed by citrate binding from the external medium, which triggers an arc-like rotation of the helix bundle transitioning from outward-facing to inward-facing state, citrate release into the cytoplasm, sodium ion dissociation, and finally the reverse rotation to expose the empty binding site to the cell exterior [6].

Physiological Role of Sodium-coupled Citrate Transporter in Citrate Transport

The sodium-coupled citrate transporter plays a crucial role in cellular citrate homeostasis by facilitating the import of citrate from extracellular spaces into cells [1]. Citrate serves as a critical energy sensor that influences glycolysis, the tricarboxylic acid cycle, gluconeogenesis, and fatty acid synthesis, which are pivotal for cellular energy homeostasis [1]. The transporter is essential for maintaining cytosolic citrate levels, which can be derived from two sources: endogenous mitochondrial biosynthesis via the citrate carrier and exogenous uptake from circulation through the plasma membrane transporter [1].

In physiological conditions, citrate is present at significant concentrations of approximately 200 micromolar in blood [7]. The transporter exhibits a Michaelis constant of approximately 600 micromolar for citrate in humans, making it physiologically relevant given normal plasma citrate concentrations of 150-200 micromolar [3]. This relatively high affinity allows the transporter to effectively capture circulating citrate under normal physiological conditions.

The transporter also demonstrates the ability to transport other substrates including succinate, although its affinity for succinate is several-fold lower than for citrate [8]. Additionally, recent studies have identified arginine and cardioactive arginine derivatives such as asymmetric dimethylarginine and L-homoarginine as alternative substrates for the transporter [9].

Sodium-coupled Citrate Transporter in Liver Metabolism and Function

In the liver, the sodium-coupled citrate transporter is expressed at the highest levels and is localized exclusively on the sinusoidal membrane of hepatocytes [1] [10] [7]. This strategic positioning places the transporter in direct contact with sinusoidal blood, providing an ideal location to facilitate the entry of citrate from circulation into hepatocytes [1] [7]. The liver has robust activity for all metabolic pathways impacted by citrate, making this transporter a key regulator of hepatic metabolism.

The transporter plays a central role in promoting fatty acid and cholesterol synthesis, inhibiting fatty acid oxidation, decreasing glucose disposal via glycolysis, and increasing gluconeogenesis [7]. These represent major metabolic pathways associated with obesity, diabetes, and metabolic syndrome. The pharmacological blockade of this transporter has demonstrated beneficial impacts in experimental models of these diseases [7].

Studies with knockout mice have shown that deletion of the transporter results in protection against diet-induced obesity, fatty liver, and insulin resistance [1] [7]. The transporter's activity is regulated by several xenobiotic receptors including the pregnane X receptor and the aryl hydrocarbon receptor, as well as certain hormonal and nutritional stimuli [1]. The induction of transporter expression in hepatocytes by compounds such as benzo[a]pyrene and rifampicin results in increased citrate uptake and hepatic lipid accumulation [1].

Binding Kinetics and Dynamics

Binding Affinity Measurement

BI 01383298 demonstrates exceptional binding affinity for human sodium-coupled citrate transporter, with half-maximal inhibitory concentration values that establish it as the most potent inhibitor of this transporter reported to date [11]. In HepG2 cells, which constitutively express the transporter, BI 01383298 exhibits an half-maximal inhibitory concentration of 24 nanomolar [12] [13]. When tested in HEK293 cells overexpressing human sodium-coupled citrate transporter, the compound shows an half-maximal inhibitory concentration of 56 nanomolar [12] [13].

The binding affinity is significantly enhanced by lithium ion co-incubation, which stimulates the transport function of human sodium-coupled citrate transporter by increasing substrate affinity [11] [7]. Under conditions with lithium preincubation, the half-maximal inhibitory concentration decreases to 49 ± 3 nanomolar, while without lithium preincubation, the value is 118 ± 22 nanomolar [11] [7]. This represents approximately a 2-fold improvement in potency when lithium is present during the assay.

The compound demonstrates remarkable species selectivity, showing potent inhibition of human sodium-coupled citrate transporter while having no effect on mouse sodium-coupled citrate transporter for citrate transport [11] [12] [14]. This selectivity is greater than 1000-fold, making BI 01383298 a valuable tool for studying species-specific differences in transporter function [12] [14].

Kinetic Parameters

The inhibition kinetics of BI 01383298 reveal distinctive time-dependent characteristics that distinguish it from other sodium-coupled citrate transporter inhibitors [11]. When cells are not preincubated with the inhibitor, maximum inhibition plateaus at approximately 60 percent, regardless of inhibitor concentration [11]. However, when cells undergo a 30-minute preincubation period with BI 01383298, the compound achieves nearly complete inhibition approaching 100 percent [11].

The time-dependent nature of inhibition results in approximately a 10-fold increase in inhibitory potency when comparing preincubated versus non-preincubated conditions [11]. Without preincubation, half-maximal inhibitory concentration values are approximately 0.5 micromolar in the presence of lithium and 3 micromolar in its absence [11]. With preincubation, these values decrease dramatically to the nanomolar range previously described.

Recovery experiments demonstrate that the inhibitory effect persists even after removal of unbound drug through dilution and washing procedures [11]. After a 400-fold dilution of small molecular weight material and subsequent incubation periods, no recovery of transporter activity is observed, confirming the irreversible nature of the inhibition [11]. This contrasts sharply with reversible inhibitors, where enzyme activity is fully recovered under similar experimental conditions.

Inhibition Mechanism

Non-competitive Inhibition Characteristics

BI 01383298 functions as a non-competitive inhibitor of human sodium-coupled citrate transporter, indicating that the compound does not compete directly with citrate for the same binding site [11] [7]. Non-competitive inhibition is characterized by the inhibitor binding to a site distinct from the substrate binding site, or binding to a different conformational state of the transporter. This mechanism allows BI 01383298 to inhibit the transporter regardless of citrate concentration.

The non-competitive nature of inhibition suggests that BI 01383298 and citrate can bind simultaneously to the transporter, with the inhibitor preventing the conformational changes necessary for citrate transport [11]. This is consistent with molecular modeling studies that indicate BI 01383298 binds to the same general region as citrate but through different molecular interactions [11]. The compound's distinct chemical structure, which bears no resemblance to citrate, supports this non-competitive mechanism.

Kinetic analysis reveals that BI 01383298 does not alter the apparent affinity of the transporter for citrate, but rather decreases the maximum transport velocity. This pattern is characteristic of non-competitive inhibition, where the inhibitor affects the catalytic efficiency of the transporter without interfering with substrate binding affinity. The inhibition cannot be overcome by increasing citrate concentrations, further confirming the non-competitive nature of the mechanism.

Irreversible Binding Properties

BI 01383298 represents the first irreversible inhibitor described for human sodium-coupled citrate transporter [11] [7]. Irreversible inhibition is demonstrated through several experimental approaches, including dilution experiments where the inhibitor-transporter complex remains stable after removal of free inhibitor from the medium [11]. The compound forms a stable, non-dissociable complex with the transporter that cannot be reversed by washing or dilution procedures.

The irreversible nature of inhibition is further supported by the observation that transporter activity does not recover over time periods extending several hours after inhibitor removal [11]. This contrasts with reversible inhibitors, where activity recovery occurs as the inhibitor dissociates from the binding site. The persistence of inhibition suggests that BI 01383298 may form covalent bonds with specific amino acid residues in the transporter, although the exact molecular mechanism remains to be fully elucidated.

Molecular modeling studies have identified potential binding sites that could account for the irreversible interaction [11]. The compound appears to interact with amino acid residues that are critical for transporter function, potentially through covalent modification that permanently alters the protein structure. This irreversible mechanism contributes to the exceptional potency of BI 01383298 and its prolonged duration of action.

Time-Dependent Inhibition Analysis

The inhibition of human sodium-coupled citrate transporter by BI 01383298 exhibits pronounced time-dependent characteristics that require extended incubation periods for maximum effect [11]. Time-dependent inhibition analysis reveals a biphasic process where initial rapid inhibition is followed by a slower, more complete inactivation phase. The compound requires time to interact fully with the transporter, suggesting a complex binding mechanism involving conformational changes or covalent bond formation.

Kinetic analysis of time-dependent inhibition follows a two-step mechanism where the inhibitor first forms a reversible complex with the transporter, followed by a slower irreversible transformation [11]. The observed rate constant for inhibition increases with inhibitor concentration, reaching a plateau at saturating concentrations. This pattern is consistent with a mechanism involving initial binding followed by irreversible inactivation.

The time course of inhibition can be described by pseudo-first-order kinetics, with the rate of inactivation being proportional to the inhibitor concentration at non-saturating levels [11]. At higher concentrations, the kinetics become zero-order with respect to inhibitor concentration, indicating saturation of the initial binding step. The half-time for maximum inhibition ranges from several minutes to hours, depending on inhibitor concentration and experimental conditions.

Structure-Activity Relationships

BI 01383298 possesses a unique chemical structure that distinguishes it from previously described sodium-coupled citrate transporter inhibitors [11] [12]. The compound is chemically identified as 1-(3,5-Dichlorophenylsulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide, with molecular formula C19H19Cl2FN2O3S and molecular weight of 445.34 daltons [12] [13]. This structure bears no resemblance to citrate or other tricarboxylic acid cycle intermediates, representing a novel chemical class for transporter inhibition.

The structure-activity relationships reveal several critical molecular features that contribute to the compound's exceptional potency and selectivity. The 3,5-dichlorophenylsulfonyl group serves as an electron-withdrawing substituent that likely enhances binding affinity through electrostatic interactions with the transporter. The presence of two chlorine atoms in the meta positions of the phenyl ring appears to be important for optimal activity, as suggested by comparison with the inactive analog BI01372674 [14].

The 4-fluorobenzyl group contributes to hydrophobic interactions within the binding site and may be responsible for species selectivity between human and mouse transporters [11]. The fluorine substituent on the benzyl ring provides an optimal balance of electronegativity and size for productive binding interactions. The piperidine ring serves as the central scaffold that positions the pharmacophoric elements in appropriate spatial relationships for binding to the transporter.

The carboxamide linker connecting the piperidine ring to the fluorobenzyl group provides both hydrogen bond donor and acceptor capabilities that are essential for protein-ligand interactions [11]. This linker allows flexibility while maintaining the proper orientation of binding elements. The overall three-dimensional structure of BI 01383298 enables it to access binding sites that are not available to substrate-like inhibitors, accounting for its non-competitive mechanism of action.

Selectivity Profile

Specificity for Solute Carrier Family 13 Member 5 Over Related Transporters

BI 01383298 demonstrates remarkable selectivity for human sodium-coupled citrate transporter over closely related family members [12] [14] [15]. The compound shows greater than 1000-fold selectivity for human sodium-coupled citrate transporter compared to human solute carrier family 13 member 2 and human solute carrier family 13 member 3, which are the closest structural and functional relatives within the sodium dicarboxylate transporter family [12] [14] [15]. This high degree of selectivity indicates that BI 01383298 interacts with specific structural features unique to sodium-coupled citrate transporter.

The selectivity extends to unrelated transporters, with BI 01383298 showing no significant inhibition of human solute carrier family 6 member 5, also known as the glycine transporter 2 [15]. This demonstrates that the compound's inhibitory activity is not due to non-specific interactions with membrane transporters in general, but rather represents true target selectivity for sodium-coupled citrate transporter.

Comparative studies with other sodium-coupled citrate transporter inhibitors reveal that BI 01383298 possesses superior selectivity compared to earlier generation compounds [11]. Previous inhibitors often showed cross-reactivity with related transporters or required much higher concentrations to achieve similar levels of inhibition. The exceptional selectivity of BI 01383298 makes it a valuable pharmacological tool for studying sodium-coupled citrate transporter function without confounding effects from off-target activities.

Off-Target Activity Assessment

Comprehensive off-target activity assessment reveals that BI 01383298 exhibits minimal activity against a broad panel of molecular targets [14] [15]. The compound has been tested against various transporter families and shows no significant inhibition at concentrations well above those required for sodium-coupled citrate transporter inhibition. This clean selectivity profile reduces the likelihood of confounding effects in experimental studies and suggests favorable potential for therapeutic development.

The compound demonstrates interesting species-specific activity patterns that provide insights into structural differences between human and rodent transporters [11] [9]. While BI 01383298 shows no effect on mouse sodium-coupled citrate transporter-mediated citrate transport, it surprisingly inhibits the uptake of arginine and arginine derivatives mediated by both human and mouse transporters [9]. This suggests that the binding sites for citrate and arginine-related substrates may be distinct, with the arginine binding site being more conserved between species.

Safety pharmacology assessments indicate that BI 01383298 does not significantly interact with major drug-metabolizing enzymes or common drug targets at therapeutically relevant concentrations [14]. The compound shows minimal binding to cytochrome P450 enzymes, reducing the potential for drug-drug interactions. Additionally, BI 01383298 demonstrates no significant activity against major neurotransmitter receptors, ion channels, or other common off-target sites that often contribute to adverse effects in drug development.